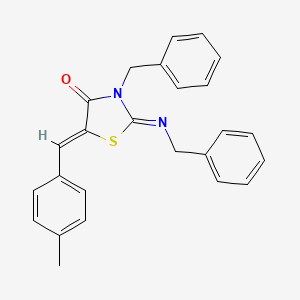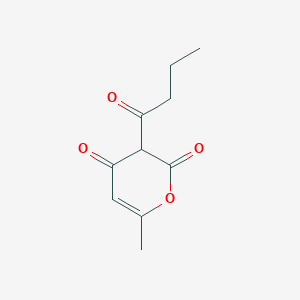![molecular formula C18H22O4 B5216953 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene, also known as IPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of benzene and contains two ether groups and a methoxy group, making it a useful intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been shown to interact with the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been shown to protect against neurotoxicity induced by various agents, including hydrogen peroxide and amyloid beta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene in lab experiments is its ease of synthesis and availability. It is also a versatile compound that can be used in various applications. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for the use of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene in scientific research. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It may also have applications in the development of new materials, such as organic semiconductors and MOFs. Further research is needed to fully understand the mechanism of action of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields.
Conclusion
In conclusion, 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene is a useful compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis and availability make it a versatile compound that can be used in various applications. Further research is needed to fully understand the mechanism of action of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves a multi-step process that starts with the reaction of 4-methoxyphenol with 2-bromoethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with sodium hydride and 1-bromo-2-isopropoxybenzene to form 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been used in various scientific research applications, including the synthesis of other compounds, such as 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene-based polymers and dendrimers. It has also been used as a ligand in the preparation of metal-organic frameworks (MOFs) and as a precursor in the synthesis of organic semiconductors.
Propiedades
IUPAC Name |
1-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14(2)22-18-7-5-4-6-17(18)21-13-12-20-16-10-8-15(19-3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXJGNCAWVTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6448644 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)
![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)
![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)
malonate](/img/structure/B5216924.png)

![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)
